molecular formula C14H30N2O B14344998 Nonanamide, N-[3-(dimethylamino)propyl]- CAS No. 93393-36-3

Nonanamide, N-[3-(dimethylamino)propyl]-

Cat. No.: B14344998
CAS No.: 93393-36-3
M. Wt: 242.40 g/mol
InChI Key: WDDFTFNOODMUNI-UHFFFAOYSA-N
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Description

Nonanamide, N-[3-(dimethylamino)propyl]- is a chemical compound known for its versatile applications in various fields. It is an amide derivative with a structure that includes a nonanoic acid moiety and a dimethylamino propyl group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanamide, N-[3-(dimethylamino)propyl]- typically involves the reaction of nonanoic acid with N-[3-(dimethylamino)propyl]amine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of Nonanamide, N-[3-(dimethylamino)propyl]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: The products vary depending on the nucleophile used but often include substituted amides.

Scientific Research Applications

Nonanamide, N-[3-(dimethylamino)propyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.

Mechanism of Action

The mechanism of action of Nonanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s dimethylamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Stearamidopropyl dimethylamine: Similar in structure but with a longer alkyl chain.

    N-[3-(dimethylamino)propyl]acrylamide: Contains an acrylamide group instead of a nonanoic acid moiety.

Uniqueness

Nonanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific combination of a nonanoic acid moiety and a dimethylamino propyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.

Properties

CAS No.

93393-36-3

Molecular Formula

C14H30N2O

Molecular Weight

242.40 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]nonanamide

InChI

InChI=1S/C14H30N2O/c1-4-5-6-7-8-9-11-14(17)15-12-10-13-16(2)3/h4-13H2,1-3H3,(H,15,17)

InChI Key

WDDFTFNOODMUNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NCCCN(C)C

Origin of Product

United States

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